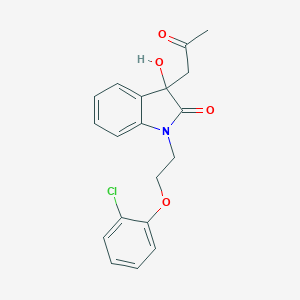

![molecular formula C18H22N4O3S B368510 N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide CAS No. 905787-44-2](/img/structure/B368510.png)

N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-acetyl-1’-butyl-7’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a butyl group, a methyl group, a spiro[1,3,4-thiadiazole-5,3’-indole] group, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[1,3,4-thiadiazole-5,3’-indole] group suggests that the molecule may have a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl and acetamide groups might make the molecule susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the butyl group might make the compound more hydrophobic .Scientific Research Applications

Synthesis and Derivative Development

The compound has been a focal point for the synthesis of novel derivatives, exploring its potential as a scaffold for further pharmacological studies. Research has led to the creation of a range of derivatives by altering its structural components to investigate their biological activities. For instance, Huicheng Wang et al. (2010) synthesized new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, establishing their structures through various spectral data and aiming to diversify their structural framework for further biological evaluation (Wang et al., 2010).

Anticancer Properties

Among the most promising applications is the exploration of anticancer properties. Sedanur Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives, including N-(4-acetyl-5-aryl)4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides, and evaluated their cytotoxic activities against various cancer cell lines, such as Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines. Their findings indicated significant anticancer activity for selected derivatives, which also induced apoptosis in cancer cells (Ekrek et al., 2022).

Antimicrobial and Anti-inflammatory Activities

D. Mehta et al. (2019) explored the antimicrobial and anti-inflammatory properties of novel thiadiazole analogues. Their synthesized derivatives of N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(5-substitutedphenyl)-3-(phenylamino)-4,5-dihydropyrazol-1-yl) acetamide demonstrated significant antimicrobial and anti-inflammatory activities, supported by molecular docking analyses, suggesting the potential for these compounds as therapeutic agents in treating inflammation and bacterial infections (Mehta et al., 2019).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . They can strongly interact with biomolecules such as proteins and DNA .

Mode of Action

The biological activities of 1,3,4-thiadiazole derivatives are believed to be due to the presence of an =n-c-s- moiety and the strong aromaticity of the ring . These properties are thought to contribute to low toxicity and in vivo stability .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological properties , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The strong aromaticity of the 1,3,4-thiadiazole ring is believed to provide great in vivo stability , which could potentially impact the compound’s bioavailability.

Result of Action

1,3,4-thiadiazole derivatives are known to exhibit various biological activities , suggesting that they may have diverse effects at the molecular and cellular level.

Action Environment

The strong aromaticity of the 1,3,4-thiadiazole ring is believed to provide great in vivo stability , suggesting that it may be resistant to various environmental factors.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-5-6-10-21-15-11(2)8-7-9-14(15)18(16(21)25)22(13(4)24)20-17(26-18)19-12(3)23/h7-9H,5-6,10H2,1-4H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSQXALWTDIJKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)

![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)

![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)

![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)

![2,2,7,7-tetramethyl-N-(2-(trifluoromethyl)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368445.png)

![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)

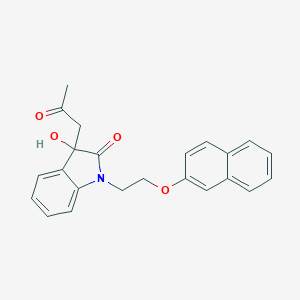

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)